3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolothiadiazole ring, which is fused with a bromophenyl group and an ethylthienothiophene group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.Scientific Research Applications
Synthesis and Characterization
Compounds within this chemical class are synthesized through various methods, including microwave-assisted synthesis and conventional heating methods. These compounds are characterized using techniques such as IR, NMR, CHNS analysis, and X-ray crystallography to determine their structural properties. For example, Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using these techniques, finding significant antimicrobial efficacy against various strains when compared to standard drugs (Swamy et al., 2006).
Antimicrobial Activity
These compounds exhibit potent antimicrobial activity against a range of bacterial and fungal strains. For instance, the synthesis of new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole showed potent antimicrobial agents against strains such as Staphylococcus aureus and Escherichia coli, demonstrating the potential for these compounds in addressing antibiotic resistance (Reddy et al., 2010).
Anticancer Activity
The anticancer activity of these compounds has been a significant focus of research. Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines. For example, Chowrasia et al. (2017) synthesized fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and screened them for anticancer activity against cell lines such as MCF7 (human breast cancer) and K562 (human myeloid leukemia), finding moderate to good antiproliferative potency (Chowrasia et al., 2017).
Antioxidant and Anticonvulsant Activities
Research has also explored the antioxidant and anticonvulsant activities of these compounds. For instance, Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, demonstrating potent antioxidant activity compared to standard compounds. They also explored the anticancer mechanism of action in HepG2 cells, indicating the dual functionality of these compounds as both antioxidant and anticancer agents (Sunil et al., 2010).
Safety and Hazards
As this compound is intended for research use only, it should be handled with appropriate safety precautions to prevent exposure. The specific safety and hazard information would typically be provided by the supplier.
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4S3/c1-2-11-7-12-13(8-23-16(12)24-11)15-21-22-14(19-20-17(22)25-15)9-3-5-10(18)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKCZXGJQFDHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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